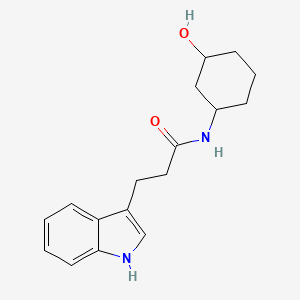![molecular formula C15H23N3O2 B7575906 N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide, also known as N-(3-acetamidophenethyl)-4-(methylamino)butanamide or simply as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and euphoric properties. However, its use is associated with a high risk of addiction, overdose, and death.
Wirkmechanismus
The mechanism of action of U-47700 involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways that mediate its analgesic effects. U-47700 is a full agonist of the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This leads to the release of endogenous opioids such as endorphins, which further enhance the analgesic effects of U-47700.
Biochemical and Physiological Effects:
U-47700 produces several biochemical and physiological effects in the body. Its primary effect is the relief of pain, which is mediated by its binding to the mu-opioid receptor. U-47700 also produces sedation, euphoria, and a sense of well-being, which are mediated by its effects on other neurotransmitter systems such as dopamine and serotonin. However, U-47700 can also produce several negative effects, including respiratory depression, nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages and limitations for use in lab experiments. Its potent analgesic effects make it a useful tool for investigating the mechanisms of pain and the role of the mu-opioid receptor in mediating analgesia. However, its potential for abuse and addiction, as well as its negative side effects, make it a challenging compound to work with. Researchers must take precautions to ensure the safety of themselves and their subjects when working with U-47700.
Zukünftige Richtungen
Future research on U-47700 will likely focus on its potential as a therapeutic agent for the treatment of pain and other medical conditions. However, given its potential for abuse and addiction, researchers will need to carefully consider the risks and benefits of using U-47700 in clinical settings. In addition, future research may investigate the development of new compounds that target the mu-opioid receptor with greater selectivity and fewer side effects.
Synthesemethoden
U-47700 is a synthetic compound that can be synthesized by several methods. The most common method involves the reaction of 3-acetamidophenethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield U-47700. Other methods involve the use of different starting materials or reagents, but the basic chemical structure of U-47700 remains the same.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in several scientific research studies to investigate its analgesic properties and mechanism of action. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been shown to have high affinity for the delta-opioid receptor, which may contribute to its analgesic effects. In addition, U-47700 has been found to have lower affinity for the kappa-opioid receptor, which is associated with dysphoria and other unpleasant effects.
Eigenschaften
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(17-15(20)8-5-9-16-3)13-6-4-7-14(10-13)18-12(2)19/h4,6-7,10-11,16H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJKUBLULVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)



![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)